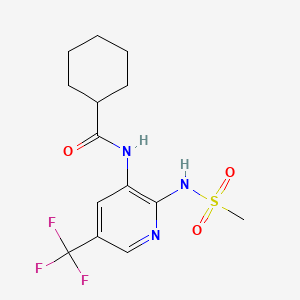

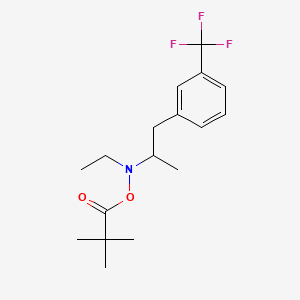

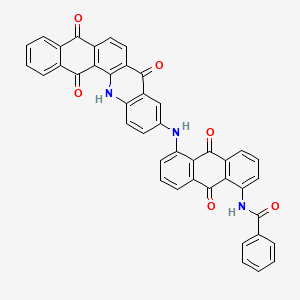

![molecular formula C25H25N5O4 B12739487 N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide CAS No. 109358-73-8](/img/structure/B12739487.png)

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methylphenyl group and a nitrobenzohydrazide moiety, making it a subject of study for its potential biological and chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[4-[4-(3-Methylphenyl)piperazin-1-carbonyl]phenyl]-4-nitrobenzohydrazid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Piperazinderivats. . Der letzte Schritt beinhaltet die Kupplung des Piperazinderivats mit 4-Nitrobenzohydrazid unter kontrollierten Bedingungen, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung von Batch- oder kontinuierlichen Fließreaktoren beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme für die Zugabe von Reagenzien und die Temperaturregelung ist entscheidend, um die Reaktionsbedingungen aufrechtzuerhalten und den Produktionsprozess zu optimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[4-[4-(3-Methylphenyl)piperazin-1-carbonyl]phenyl]-4-nitrobenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderter biologischer Aktivität zu bilden.

Substitution: Der Piperazinring ermöglicht Substitutionsreaktionen, bei denen verschiedene funktionelle Gruppen eingeführt werden, um die Eigenschaften der Verbindung zu verändern.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Reduktion der Nitrogruppe ein Aminderivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Piperazinring einführen können, was zu einer Reihe von Derivaten mit unterschiedlichen Eigenschaften führt.

Wissenschaftliche Forschungsanwendungen

N'-[4-[4-(3-Methylphenyl)piperazin-1-carbonyl]phenyl]-4-nitrobenzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenzielle biologische Aktivität hin untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für seine Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-[4-[4-(3-Methylphenyl)piperazin-1-carbonyl]phenyl]-4-nitrobenzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Piperazinring und der Nitrobenzohydrazid-Rest spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Modulation biologischer Pfade führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren.

Wirkmechanismus

The mechanism of action of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and nitrobenzohydrazide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen gehören andere Piperazinderivate und Nitrobenzohydrazidverbindungen, wie z. B.:

- N-(4-(3-Methylphenyl)piperazin-1-carbonyl)benzamid

- 4-Nitro-N'-(4-(3-Methylphenyl)piperazin-1-carbonyl)benzohydrazid

Einzigartigkeit

N'-[4-[4-(3-Methylphenyl)piperazin-1-carbonyl]phenyl]-4-nitrobenzohydrazid ist durch seine spezifische Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

CAS-Nummer |

109358-73-8 |

|---|---|

Molekularformel |

C25H25N5O4 |

Molekulargewicht |

459.5 g/mol |

IUPAC-Name |

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide |

InChI |

InChI=1S/C25H25N5O4/c1-18-3-2-4-23(17-18)28-13-15-29(16-14-28)25(32)20-5-9-21(10-6-20)26-27-24(31)19-7-11-22(12-8-19)30(33)34/h2-12,17,26H,13-16H2,1H3,(H,27,31) |

InChI-Schlüssel |

DNLNFMHVTWZTQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.